molecular formula C24H38BrN3O3 B12019963 N-[2-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide

N-[2-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide

Cat. No.: B12019963
M. Wt: 496.5 g/mol
InChI Key: ZPHNYOKOFZUFGZ-OVVQPSECSA-N
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Description

N-[2-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide is a complex organic compound characterized by its unique structure, which includes a brominated methoxyphenyl group, a hydrazinyl linkage, and a long tetradecanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide typically involves multiple steps:

    Formation of the hydrazone: The initial step involves the reaction of 5-bromo-2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Acylation: The hydrazone is then acylated with tetradecanoic acid chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Products include 5-bromo-2-methoxybenzoic acid or 5-bromo-2-methoxybenzaldehyde.

    Reduction: The major product is the corresponding hydrazine derivative.

    Substitution: Products depend on the nucleophile used, such as 5-amino-2-methoxyphenyl derivatives.

Scientific Research Applications

N-[2-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of hydrazone derivatives with biological targets, providing insights into enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism of action of N-[2-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide involves its interaction with specific molecular targets. The hydrazone linkage can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The brominated methoxyphenyl group may also interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide
  • N-[2-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-methoxybenzamide

Uniqueness

N-[2-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide is unique due to its long tetradecanamide chain, which can influence its solubility and interaction with biological membranes. This distinguishes it from other similar compounds that may have shorter or different alkyl chains.

Properties

Molecular Formula

C24H38BrN3O3

Molecular Weight

496.5 g/mol

IUPAC Name

N-[2-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide

InChI

InChI=1S/C24H38BrN3O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-23(29)26-19-24(30)28-27-18-20-17-21(25)15-16-22(20)31-2/h15-18H,3-14,19H2,1-2H3,(H,26,29)(H,28,30)/b27-18+

InChI Key

ZPHNYOKOFZUFGZ-OVVQPSECSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=C(C=CC(=C1)Br)OC

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=C(C=CC(=C1)Br)OC

Origin of Product

United States

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